molecular formula C8H17NO B2649336 (1S)-1-(Oxepan-4-yl)ethanamine CAS No. 2248213-89-8

(1S)-1-(Oxepan-4-yl)ethanamine

Cat. No.: B2649336
CAS No.: 2248213-89-8
M. Wt: 143.23
InChI Key: ZDLZHRQFHDCKEO-JAMMHHFISA-N
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Description

(1S)-1-(Oxepan-4-yl)ethanamine is an organic compound characterized by the presence of an oxepane ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Oxepan-4-yl)ethanamine typically involves the following steps:

    Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or haloalcohols.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxepane derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the oxepane ring or the ethanamine group into different functional groups, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxepane ring or ethanamine group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidation products include oxepane derivatives with aldehyde, ketone, or carboxylic acid functional groups.
  • Reduction products include alcohols and amines derived from the oxepane ring or ethanamine group.
  • Substitution products vary depending on the reagents used and the specific reaction conditions.

Scientific Research Applications

(1S)-1-(Oxepan-4-yl)ethanamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is investigated for its use in the production of polymers, coatings, and other materials with desirable properties.

Mechanism of Action

The mechanism of action of (1S)-1-(Oxepan-4-yl)ethanamine depends on its specific application:

    Molecular Targets: The compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: The pathways involved in its mechanism of action can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

    (1R)-1-(Oxepan-4-yl)ethanamine: A stereoisomer with a different spatial arrangement of atoms.

    (1S)-1-(Oxepan-4-yl)propanamine: A compound with a similar structure but an additional carbon in the alkyl chain.

    (1S)-1-(Oxepan-4-yl)butanamine: Another similar compound with a longer alkyl chain.

Uniqueness: (1S)-1-(Oxepan-4-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxepane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(1S)-1-(oxepan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZHRQFHDCKEO-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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